Methyl 3,3-dimethyloxirane-2-carboxylate
Description
Methyl 3,3-dimethyloxirane-2-carboxylate is an epoxide-containing ester with the molecular formula C₇H₁₀O₃ and a molecular weight of 142.15 g/mol. Its structure features a methyl ester group at position 2 of the oxirane (epoxide) ring, with two methyl substituents at position 2. This compound is synthesized via epoxidation or condensation reactions, as demonstrated by Legters et al., who achieved a 55% yield using acetone as a starting material . Key spectral data include:
- ¹H-NMR (CDCl₃): δ 1.32 (s, 3H, CH₃), 1.38 (s, 3H, CH₃), 3.7 (s, 3H, CO₂Me).
- IR: Strong carbonyl (C=O) absorption at 1760/1735 cm⁻¹ and C-O-C epoxide vibrations near 1050–1200 cm⁻¹ .
The compound’s steric hindrance from the geminal dimethyl groups influences its reactivity, particularly in nucleophilic ring-opening reactions of the epoxide.
Properties
Molecular Formula |
C6H10O3 |
|---|---|
Molecular Weight |
130.14 g/mol |
IUPAC Name |
methyl 3,3-dimethyloxirane-2-carboxylate |
InChI |
InChI=1S/C6H10O3/c1-6(2)4(9-6)5(7)8-3/h4H,1-3H3 |
InChI Key |
NAQGOYHXFOHGHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)C(=O)OC)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs of methyl 3,3-dimethyloxirane-2-carboxylate, highlighting substituent differences and their implications:
Spectral and Physical Property Trends
- NMR Shifts : Methyl groups adjacent to the epoxide ring resonate at δ 1.2–1.4, while ester methyl groups appear near δ 3.6–3.8. Aromatic substituents (e.g., phenyl in ) introduce upfield shifts due to ring current effects.
- Boiling Points : this compound boils at 74–82°C under reduced pressure (28 mmHg) , lower than analogs with larger substituents (e.g., cyclopentyl derivatives).
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